

Application Notes and Protocols: Fmoc-NH-PEG4-t-butyl Acetate in Bioconjugation

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Compound of Interest

Compound Name: *FmocNH-PEG4-t-butyl acetate*

Cat. No.: *B11828484*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate is a versatile bifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid, offers several advantages for the synthesis of complex biomolecules. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates, while the orthogonal protecting groups (Fmoc and t-butyl ester) allow for sequential and site-specific modifications.

This document provides detailed application notes and experimental protocols for the use of Fmoc-NH-PEG4-t-butyl acetate in key bioconjugation applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), in solid-phase peptide synthesis (SPPS), and in the construction of Antibody-Drug Conjugates (ADCs).

Key Applications

- PROTAC Linker: Fmoc-NH-PEG4-t-butyl acetate is a commonly used building block for the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in PROTACs plays a crucial role in optimizing the

distance between the E3 ligase and the target protein for efficient ternary complex formation, and it also improves the solubility and cell permeability of the PROTAC molecule.[2][3]

- Solid-Phase Peptide Synthesis (SPPS): This linker can be incorporated into peptides during SPPS to introduce a hydrophilic spacer. This can be useful for modifying the pharmacokinetic properties of peptide-based drugs or for creating a point of attachment for other molecules, such as fluorophores or targeting ligands.[4][5]
- Antibody-Drug Conjugate (ADC) Linker: In the field of ADCs, PEG linkers are utilized to connect a cytotoxic payload to a monoclonal antibody. The PEG spacer can help to overcome the hydrophobicity of the payload, reducing the propensity for aggregation and improving the ADC's pharmacokinetic profile.[4][6][7][8]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₀ H ₄₁ NO ₈	[9]
Molecular Weight	543.66 g/mol	[9]
Appearance	Colorless to light yellow liquid	[10]
Purity	≥97.0%	[10]
Storage Conditions	-20°C, sealed, away from moisture	[10]

Experimental Protocols

Application in PROTAC Synthesis

This protocol describes a general workflow for the synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl acetate as a linker, connecting a von Hippel-Lindau (VHL) E3 ligase ligand and a target protein binder (warhead).

Workflow Diagram:

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PROTAC Synthesis Workflow

Materials:

- Fmoc-NH-PEG4-t-butyl acetate
- Target protein binder with a free amine group (Warhead-NH2)
- VHL E3 ligase ligand with a carboxylic acid group (VHL-COOH)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- 20% (v/v) Piperidine in DMF
- Anhydrous solvents
- HPLC for purification

Procedure:

- Step 1: t-Butyl Ester Deprotection a. Dissolve Fmoc-NH-PEG4-t-butyl acetate in a solution of 50% TFA in DCM. b. Stir the reaction at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent under reduced pressure to obtain the crude Fmoc-NH-PEG4-COOH.
- Step 2: Amide Coupling to Warhead a. Dissolve the crude Fmoc-NH-PEG4-COOH, the amine-containing warhead (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-16 hours. c. Monitor the reaction by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or preparative HPLC to obtain Fmoc-NH-PEG4-Warhead.
- Step 3: Fmoc Deprotection a. Dissolve the purified Fmoc-NH-PEG4-Warhead in 20% piperidine in DMF. b. Stir the reaction at room temperature for 30-60 minutes. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine.
- Step 4: Amide Coupling to E3 Ligase Ligand a. Dissolve the crude H2N-PEG4-Warhead, the carboxylic acid-containing VHL ligand (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-16 hours. c. Monitor the reaction by LC-MS. d. Purify the final PROTAC by preparative HPLC.

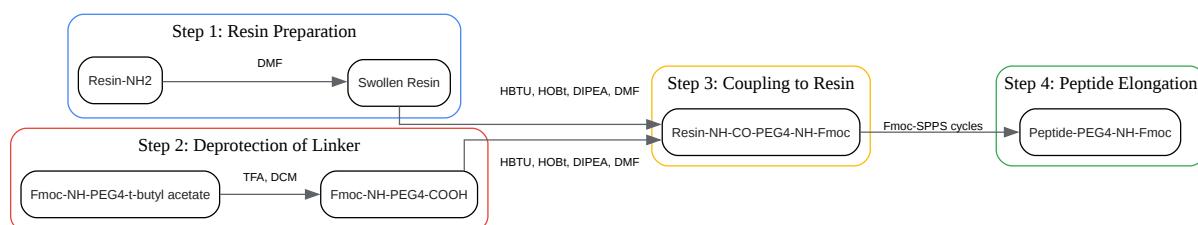
Quantitative Data (Representative Yields from Literature for similar PROTAC syntheses):

Step	Reaction	Typical Yield	Reference
2	Amide Coupling	Good	[5]
4	Click Chemistry (alternative coupling)	up to 90%	[11]
Overall	Multi-step synthesis	2.8% - 13%	[12]

Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-NH-PEG4-t-butyl acetate onto a solid support resin during standard Fmoc-based SPPS.

Workflow Diagram:



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SPPS Workflow for Linker Incorporation

Materials:

- Fmoc-NH-PEG4-t-butyl acetate
- Amine-functionalized solid-phase resin (e.g., Rink Amide resin)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBr (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)

- 20% (v/v) Piperidine in DMF
- Fmoc-protected amino acids

Procedure:

- **Linker Preparation:** First, deprotect the t-butyl ester of Fmoc-NH-PEG4-t-butyl acetate to yield the free carboxylic acid (Fmoc-NH-PEG4-COOH) as described in the PROTAC synthesis protocol (Step 1).
- **Resin Swelling:** Swell the amine-functionalized resin in DMF for at least 1 hour in a reaction vessel.
- **Fmoc Deprotection of Resin (if applicable):** If the resin is Fmoc-protected, treat with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF.
- **Coupling of the Linker to the Resin:** a. In a separate vial, pre-activate the Fmoc-NH-PEG4-COOH (3 eq) with HBTU (2.9 eq) and HOBT (3 eq) in DMF. Add DIPEA (6 eq) and allow to react for 5-10 minutes. b. Add the activated linker solution to the swollen resin. c. Agitate the reaction vessel for 2-4 hours at room temperature. d. Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
- **Peptide Synthesis:** Proceed with standard Fmoc-SPPS cycles to elongate the peptide chain from the N-terminal amine of the immobilized linker.
- **Cleavage and Deprotection:** After peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers like triisopropylsilane (TIS) and water.[\[13\]](#)

Quantitative Data (General SPPS):

Parameter	Value	Reference
Coupling Efficiency	>99% per step (monitored by Kaiser test)	General SPPS knowledge
Overall Yield (for a short peptide)	85%	[14]

Conclusion

Fmoc-NH-PEG4-t-butyl acetate is a valuable and versatile tool for researchers in bioconjugation and drug development. Its well-defined structure and the presence of orthogonal protecting groups facilitate the controlled and sequential synthesis of complex biomolecular constructs. The protocols provided herein offer a general framework for the application of this linker in the synthesis of PROTACs and for its incorporation into peptides via SPPS. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

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